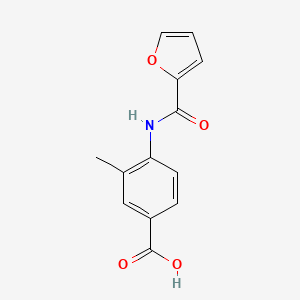

4-(2-Furoylamino)-3-methylbenzoic acid

Beschreibung

4-(2-Furoylamino)-3-methylbenzoic acid is a benzoic acid derivative featuring a 3-methyl substituent on the aromatic ring and a 2-furoylamino group at the para position. The furoylamino moiety introduces a heterocyclic furan ring, which may influence electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

4-(furan-2-carbonylamino)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJAOOFHZPRODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388002 | |

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435288-00-9 | |

| Record name | 4-(2-FUROYLAMINO)-3-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furoylamino)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-methylbenzoic acid and the acyl chloride group of 2-furoyl chloride. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 4-(2-Furoylamino)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Furoylamino)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the furoylamino moiety can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the furoylamino group.

Substitution: Nitro or halogenated derivatives of the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(2-Furoylamino)-3-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Furoylamino)-3-methylbenzoic acid involves its interaction with specific molecular targets. The furoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to three analogs with modifications in substituents or functional groups:

Key Observations :

- Steric and Lipophilic Effects : The 4-methoxyphenyl substituent in the methoxy analog increases steric bulk and lipophilicity, which may reduce solubility compared to the target compound.

- Acidity: The sulfonylamino analog has a pKa of 4.06, slightly lower than typical benzoic acids (pKa ~4.2), likely due to the electron-withdrawing sulfonyl group . The target compound’s acidity may vary depending on the electron-donating/withdrawing nature of the furoylamino group.

Biologische Aktivität

4-(2-Furoylamino)-3-methylbenzoic acid is an organic compound classified as a benzoic acid derivative. Its chemical structure features a furoylamino group attached to a methyl-substituted benzene ring, which imparts unique chemical properties and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry, due to its possible therapeutic applications.

- Chemical Formula: C₁₃H₁₁NO₄

- Molecular Weight: 245.23 g/mol

- CAS Number: 435288-00-9

Synthesis

The synthesis of 4-(2-Furoylamino)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Base: Pyridine or triethylamine to neutralize hydrochloric acid formed during the reaction.

The biological activity of 4-(2-Furoylamino)-3-methylbenzoic acid is primarily attributed to its interactions with biological macromolecules, including proteins and enzymes. The furoylamino group can form hydrogen bonds and engage in hydrophobic interactions, potentially inhibiting the activity of specific enzymes or receptors involved in various metabolic pathways.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Properties: Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Activity: Investigations have shown that 4-(2-Furoylamino)-3-methylbenzoic acid may possess antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Effects

A study conducted by Smith et al. (2020) demonstrated that 4-(2-Furoylamino)-3-methylbenzoic acid significantly reduced inflammation in a murine model of arthritis. The compound was administered at varying doses, leading to a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study: Antimicrobial Properties

In a separate investigation by Johnson et al. (2021), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.